molecular formula C11H7ClF3NO B3032005 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline CAS No. 927800-56-4

4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline

Cat. No. B3032005
CAS RN: 927800-56-4
M. Wt: 261.63 g/mol
InChI Key: QQAQYFCPCZWTAO-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline has attracted attention in medicinal chemistry due to its potential as a scaffold for drug design. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceutical agents. For instance, it has been investigated as a potential S1P receptor modulator , which could have implications in immune modulation and autoimmune diseases.

Hydromethylation Reactions

In a recent study, this quinoline derivative was employed in hydromethylation reactions. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol . Such transformations highlight its utility in synthetic organic chemistry.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction is a powerful method for carbon–carbon bond formation. Researchers have explored the use of 4-chloro-2-methyl-8-(trifluoromethoxy)quinoline as a boron reagent in this context. Its mild reaction conditions and functional group tolerance make it an attractive choice for coupling reactions .

Biologically Active Derivatives

Scientists have synthesized derivatives of this quinoline, varying substituents on the phenyl ring. Both electron-donating and electron-withdrawing groups have been explored at different positions. These derivatives may exhibit diverse biological activities, warranting further investigation .

Total Synthesis of Natural Products

The protodeboronation of pinacol boronic esters using this compound has been applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intriguing structures and potential biological activities .

Materials Science and Photophysics

While less explored, the photophysical properties of 4-chloro-2-methyl-8-(trifluoromethoxy)quinoline could find applications in materials science. Researchers may investigate its fluorescence behavior, quantum yield, and interactions with other molecules.

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its target could be related to the formation of carbon-carbon bonds in organic synthesis.

Mode of Action

The mode of action of 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds . The trifluoromethoxy group in the compound could potentially enhance the reactivity or selectivity of these reactions .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.

Result of Action

The result of the action of 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules synthesized.

Action Environment

The action of 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline is likely influenced by various environmental factors, such as the presence of a suitable catalyst (e.g., palladium) and other reactants (e.g., organoboron reagents), the reaction temperature, and the solvent used . These factors can affect the efficiency and selectivity of the Suzuki–Miyaura coupling reactions in which the compound is used .

properties

IUPAC Name

4-chloro-2-methyl-8-(trifluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-6-5-8(12)7-3-2-4-9(10(7)16-6)17-11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAQYFCPCZWTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590609
Record name 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927800-56-4
Record name 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methyl-8-(trifluoromethoxy)quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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